

Salvianolic acid H CAS number and molecular weight

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Compound of Interest

Compound Name: *Salvianolic acid H*

Cat. No.: *B12373150*

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In-Depth Technical Guide to Salvianolic Acid H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Salvianolic acid H**, a potent bioactive compound. The document details its fundamental physicochemical properties, its primary known biological activity, and a representative experimental protocol for its characterization.

Core Properties of Salvianolic Acid H

Salvianolic acid H is a phenolic acid and a member of the salvianolic acids, a class of water-soluble compounds isolated from *Salvia miltiorrhiza* (Danshen) and other plant species. While the broader class of salvianolic acids, particularly A and B, have been extensively studied for their effects on signaling pathways such as MAPK, PI3K/Akt, and NF- κ B, the specific downstream signaling cascades of **Salvianolic acid H** are a promising area for future investigation. The primary and most well-documented biological activity of **Salvianolic acid H** is its potent inhibition of acetylcholinesterase (AChE).

For researchers, the following quantitative data provides a foundational reference for experimental design and analysis.

Property	Value	Source
CAS Number	444179-57-1	[1]
Molecular Weight	538.46 g/mol	[1]
Molecular Formula	C ₂₇ H ₂₂ O ₁₂	[1]
Reported IC ₅₀ for AChE	Data not available in the searched literature.	

Acetylcholinesterase Inhibition Assay: Experimental Protocol

The following is a detailed methodology for a colorimetric in vitro assay to determine the acetylcholinesterase (AChE) inhibitory activity of **Salvianolic acid H**, based on the Ellman's method.

1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor, such as **Salvianolic acid H**, will reduce the rate of this colorimetric reaction.

2. Materials and Reagents:

- **Salvianolic acid H** (CAS: 444179-57-1)
- Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffered saline (PBS), pH 7.4
- Donepezil or Galanthamine (as a positive control)

- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 412 nm

3. Solution Preparation:

- AChE Solution: Prepare a stock solution of AChE in PBS. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.
- ATCI Solution: Prepare a stock solution of ATCI in deionized water.
- DTNB Solution: Prepare a stock solution of DTNB in PBS.
- **Salvianolic acid H** Solutions: Prepare a stock solution of **Salvianolic acid H** in DMSO. Create a series of dilutions in PBS to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
- Positive Control Solutions: Prepare a stock solution of Donepezil or Galanthamine in DMSO and create a series of dilutions in PBS.

4. Assay Procedure:

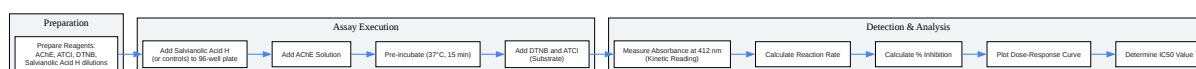
- To each well of a 96-well microplate, add 25 μ L of the **Salvianolic acid H** dilution or the positive control dilution. For the negative control wells, add 25 μ L of PBS with the same final DMSO concentration.
- Add 50 μ L of the AChE solution to each well.
- Incubate the plate at 37°C for 15 minutes.
- To initiate the reaction, add 50 μ L of the DTNB solution followed by 25 μ L of the ATCI solution to each well.
- Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

5. Data Analysis:

- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve ($\Delta\text{Abs}/\text{min}$).
- Calculate the percentage of inhibition for each concentration of **Salvianolic acid H** using the following formula: $\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] \times 100$ Where V_{control} is the reaction rate of the negative control and V_{sample} is the reaction rate in the presence of **Salvianolic acid H**.
- Plot the percentage of inhibition against the logarithm of the concentration of **Salvianolic acid H**.
- Determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by non-linear regression analysis of the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay for **Salvianolic acid H**.



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References

- 1. medchemexpress.com [medchemexpress.com]
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